Benzenesulfonic acid, 4-((4-hydroxy-1-naphthalenyl)azo)-
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Overview
Description
4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID is a multifunctional dye that combines hydroxyl, azo, and carboxyl groups. This compound is known for its excellent optical absorption properties, which change with pH, solvent, and coexisting metal ions . It is particularly stable under acidic or neutral conditions and is effectively used for colorimetric determination of trace Fe³⁺ ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 1-naphthol. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid used for diazotization, and the coupling reaction is facilitated by maintaining a low temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID undergoes various chemical reactions, including:
Substitution: The azo group in the compound can participate in electrophilic substitution reactions, where the azo linkage can be modified or replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and Fe III –TAML activators are commonly used.
Substitution: Various electrophiles can be used depending on the desired modification of the azo group.
Major Products
Oxidation: Carbon dioxide, carbon monoxide, small aliphatic carboxylic acids, and phthalic acid.
Substitution: Products vary based on the electrophile used in the reaction.
Scientific Research Applications
4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID has a wide range of applications in scientific research:
Biology: Employed in various staining techniques for biological samples.
Medicine: Investigated for potential use in diagnostic assays and as a marker for certain biochemical processes.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID involves its interaction with metal ions, particularly Fe³⁺. The hydroxyl and azo groups in the compound form complexes with metal ions, leading to a change in the optical properties of the dye. This interaction is the basis for its use in colorimetric determination of metal ions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-HYDROXY-PHENYLAZO)-BENZENESULFONIC ACID
- 1-(2-HYDROXY-6-SULFO-1-NAPHTHYLAZO)-2-NAPHTHOL-3,6-DISULFONIC ACID
- 3-(1,5-DIHYDROXY-NAPHTHALENE-2-YLAZO)-4-HYDROXY-BENZENESULFONIC ACID
Uniqueness
4-(4-HYDROXY-1-NAPHTHYLAZO)BENZENESULFONIC ACID is unique due to its combination of hydroxyl, azo, and carboxyl groups, which provide excellent optical absorption properties and stability under various conditions. This makes it particularly useful for colorimetric applications and distinguishes it from other similar compounds .
Properties
CAS No. |
574-69-6 |
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Molecular Formula |
C16H12N2O4S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)23(20,21)22/h1-10,19H,(H,20,21,22) |
InChI Key |
PURJGKXXWJKIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
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